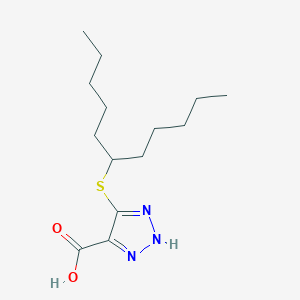
4-Carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazol ist eine organische Verbindung, die zur Klasse der Arylthioether gehört. Diese Verbindungen enthalten eine Thioethergruppe, die durch eine Arylgruppe substituiert ist. Die Verbindung hat eine Summenformel von C14H25N3O2S und ein Molekulargewicht von 299,43 g/mol
Vorbereitungsmethoden
Die Synthese von 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazol umfasst in der Regel folgende Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Huisgen-Cycloadditionsreaktion zwischen einem Azid und einem Alkin synthetisiert werden.
Einführung der Sulfanylgruppe: Die Sulfanylgruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der ein Thiol mit einer geeigneten Abgangsgruppe am Triazolring reagiert.
Carboxylierung: Die Carboxylgruppe kann durch Carboxylierungsreaktionen eingeführt werden, die häufig Kohlendioxid oder Carboxylierungsmittel beinhalten.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte für die großtechnische Synthese beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Carboxylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Der Triazolring kann je nach Reaktionsbedingungen Substitutionsreaktionen mit Elektrophilen oder Nucleophilen eingehen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel sowie verschiedene Elektrophile und Nucleophile. Die gebildeten Hauptprodukte hängen von der jeweiligen Reaktion und den verwendeten Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und antimikrobielle Eigenschaften.
Medizin: Es wird laufend erforscht, ob es als Therapeutikum eingesetzt werden kann, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Signalwege.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Die beteiligten Signalwege hängen vom jeweiligen biologischen oder chemischen Kontext ab, in dem die Verbindung eingesetzt wird.
Wirkmechanismus
The mechanism of action of 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazol ähneln, gehören andere Arylthioether und Triazolderivate. Einige Beispiele sind:
4-Carboxy-5-(1-Hexyl)Hexylsulfanyl-1,2,3-Triazol: Ähnliche Struktur, jedoch mit unterschiedlicher Alkylkettenlänge.
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Oxazol: Ähnliche Struktur, jedoch mit einem Oxazolring anstelle eines Triazolrings.
Die Einzigartigkeit von 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazol liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
190080-32-1 |
|---|---|
Molekularformel |
C14H25N3O2S |
Molekulargewicht |
299.43 g/mol |
IUPAC-Name |
5-undecan-6-ylsulfanyl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H25N3O2S/c1-3-5-7-9-11(10-8-6-4-2)20-13-12(14(18)19)15-17-16-13/h11H,3-10H2,1-2H3,(H,18,19)(H,15,16,17) |
InChI-Schlüssel |
GROSWUGUHPUYIU-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)SC1=NNN=C1C(=O)O |
Kanonische SMILES |
CCCCCC(CCCCC)SC1=NNN=C1C(=O)O |
Synonyme |
4-carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole 4-CPHST |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















